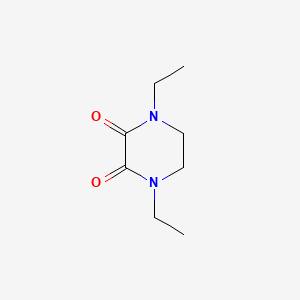

2,3-Piperazinedione,1,4-diethyl-(9CI)

Description

Overview of Piperazinediones as Heterocyclic Systems

Piperazinediones are derivatives of piperazine (B1678402), a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (positions 1 and 4). semanticscholar.org The piperazinedione structure is characterized by the presence of two ketone (oxo) groups on the piperazine backbone. Depending on the location of these ketone groups, three structural isomers are possible: 2,3-piperazinedione (B147188), 2,5-piperazinedione (B512043), and 2,6-piperazinedione.

These compounds are essentially cyclic diamides. For instance, 2,5-piperazinedione is a cyclic peptide formed from two glycine (B1666218) amino acid molecules, also known as glycine anhydride. nih.gov The presence of the amide functional groups within a constrained cyclic system imparts specific chemical properties and conformational rigidity to the molecule. The piperazine ring and its derivatives are considered privileged scaffolds in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. semanticscholar.orgnih.gov The core structure allows for extensive functionalization, particularly at the nitrogen atoms, leading to a wide array of derivatives with diverse properties. researchgate.net

Significance of N-Substituted Piperazinediones in Chemical Research

The substitution at the nitrogen atoms of the piperazinedione ring is a cornerstone of its role in chemical research, particularly in drug discovery. Modifying the groups attached to the nitrogen atoms (N-substitution) is a primary strategy for tuning the molecule's physicochemical and pharmacological properties. mdpi.com Approximately 80% of piperazine-containing drugs feature substituents only at the nitrogen positions, highlighting the importance of this modification. mdpi.com

N-substituted piperazine and piperazinedione derivatives have been investigated for a wide range of biological activities, including acting as anti-anxiety agents, inhibitors of specific enzymes, and modulators of receptors in the central nervous system. nih.govnih.govnih.gov The nature of the N-substituents can influence the molecule's size, shape, polarity, and hydrogen-bonding capacity. These factors are critical for determining how the molecule interacts with biological targets like proteins and enzymes. nih.gov For example, the synthesis of various N,N'-substituted piperazine derivatives has been pursued to create compounds that can interact with polyamine modulatory sites on N-methyl-D-aspartate (NMDA) receptors. nih.gov The development of new synthetic methods to create diverse N-substituted piperidines and piperazines continues to be an active area of research to explore new therapeutic possibilities. ajchem-a.com

Contextualization of 2,3-Piperazinedione,1,4-diethyl-(9CI) within Piperazinedione Chemistry

2,3-Piperazinedione, 1,4-diethyl-(9CI) is a specific member of the N-substituted piperazinedione family. Its structure consists of the 2,3-piperazinedione core where both nitrogen atoms (at positions 1 and 4) are substituted with an ethyl group (-CH₂CH₃). This N,N'-diethyl substitution defines its specific chemical character within the broader class.

While detailed research findings specifically for 1,4-diethyl-2,3-piperazinedione are not widely available in public literature, its properties can be inferred from closely related analogs, such as 1,4-dimethyl-2,3-piperazinedione. nih.gov The primary difference lies in the alkyl chain length of the N-substituents. The presence of diethyl groups, as opposed to dimethyl groups, is expected to increase the compound's lipophilicity (fat-solubility) and molecular weight. This change can affect its solubility in various solvents and its interaction with biological systems.

The synthesis of such a compound would likely follow established routes for creating N-substituted ketopiperazines. A general approach could involve the reaction of N,N'-diethylethylenediamine with a precursor that can form the dicarbonyl bridge, such as an oxalic acid derivative. google.com The properties of the parent amine, 1,4-diethylpiperazine, which has a molecular weight of 142.24 g/mol and is a known chemical entity, provide a foundational reference for the non-dione portion of the target molecule. chemeo.comepa.gov

Data Tables

Table 1: Physicochemical Properties of the Analog Compound: 1,4-Dimethylpiperazine-2,3-dione (B1347186)

| Property | Value | Source |

| IUPAC Name | 1,4-dimethylpiperazine-2,3-dione | nih.gov |

| Molecular Formula | C₆H₁₀N₂O₂ | nih.gov |

| Molecular Weight | 142.16 g/mol | nih.gov |

| CAS Number | 59417-06-0 | nih.gov |

Note: This data pertains to the dimethyl analog of the subject compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

285570-58-3 |

|---|---|

Molecular Formula |

C8H14N2O2 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

1,4-diethylpiperazine-2,3-dione |

InChI |

InChI=1S/C8H14N2O2/c1-3-9-5-6-10(4-2)8(12)7(9)11/h3-6H2,1-2H3 |

InChI Key |

XSTWGDJGUPLKFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 2,3 Piperazinedione,1,4 Diethyl 9ci

Reactions at the Carbonyl Centers

The adjacent carbonyl groups in 1,4-diethyl-2,3-piperazinedione are the primary sites for nucleophilic attack and can also be involved in electrophilic interactions after enolization. The reactivity of these centers is influenced by the electron-donating nature of the N-ethyl groups, which can increase the electron density on the carbonyl carbons, potentially reducing their electrophilicity compared to unsubstituted or N-acyl piperazinediones.

Nucleophilic Additions and Substitutions

The carbonyl carbons of 1,4-diethyl-2,3-piperazinedione are susceptible to attack by nucleophiles. These reactions can range from simple additions to more complex transformations leading to ring-opened products. The outcome of such reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), are expected to add to one or both carbonyl groups. The initial addition would likely form a hemiaminal-like intermediate, which could then undergo further reaction or elimination. For instance, reaction with a Grignard reagent could potentially lead to the formation of a diol after acidic workup.

Hydride reagents, such as lithium aluminum hydride (LiAlH4), are powerful reducing agents capable of reducing the amide carbonyls. The complete reduction of both carbonyl groups in 1,4-diethyl-2,3-piperazinedione would be expected to yield 1,4-diethylpiperazine. The reduction likely proceeds through a stepwise mechanism involving the formation of intermediate amino alcohols.

Hydrolysis, a common nucleophilic substitution reaction, can occur under both acidic and basic conditions, leading to ring-opening. Acid-catalyzed hydrolysis would involve protonation of a carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by a water molecule. Base-catalyzed hydrolysis would proceed via direct attack of a hydroxide (B78521) ion on a carbonyl carbon. In either case, the initial ring-opening would produce an N-ethyl-N'-(2-(ethylamino)ethyl)oxalamide, which could be further hydrolyzed to N,N'-diethylethylenediamine and oxalic acid under forcing conditions.

| Nucleophile | Expected Product(s) | Reaction Conditions |

| Grignard Reagent (R-MgX) | Diol derivative | Anhydrous ether/THF |

| Lithium Aluminum Hydride (LiAlH4) | 1,4-Diethylpiperazine | Anhydrous ether/THF |

| Water (Acid-catalyzed) | N-ethyl-N'-(2-(ethylamino)ethyl)oxalamide, N,N'-Diethylethylenediamine, Oxalic acid | Aqueous acid, heat |

| Water (Base-catalyzed) | N-ethyl-N'-(2-(ethylamino)ethyl)oxalamide, N,N'-Diethylethylenediamine, Oxalic acid | Aqueous base, heat |

Electrophilic Reactions and Derivatization

While the carbonyl carbons are electrophilic, the alpha-carbons to the carbonyl groups can exhibit nucleophilic character upon enolization, making them susceptible to electrophilic attack. However, in the case of 2,3-piperazinedione (B147188), 1,4-diethyl-, there are no alpha-protons on the carbon side of the carbonyl groups, thus limiting classical enolate-based electrophilic reactions at the carbon skeleton.

Electrophilic attack at the carbonyl oxygen atoms is a key step in acid-catalyzed reactions, as mentioned above. Derivatization reactions that target the carbonyl groups, such as the formation of thioamides using Lawesson's reagent, are conceivable. This transformation would replace the carbonyl oxygens with sulfur atoms, yielding the corresponding 1,4-diethylpiperazine-2,3-dithione.

Reactions at the Ring Nitrogen Atoms

The tertiary nitrogen atoms in 1,4-diethyl-2,3-piperazinedione are nucleophilic and can participate in a variety of reactions, including oxidation. Their reactivity is somewhat attenuated by the presence of the adjacent electron-withdrawing carbonyl groups.

Oxidation and Reduction Pathways

The nitrogen atoms of 1,4-diethyl-2,3-piperazinedione can be oxidized by strong oxidizing agents. For example, reaction with peroxy acids (e.g., m-CPBA) or hydrogen peroxide could potentially lead to the formation of the corresponding N-oxides. The formation of a mono-N-oxide or a di-N-oxide would depend on the stoichiometry of the oxidant used.

| Reagent | Expected Product |

| Peroxy Acid (e.g., m-CPBA) | 1,4-Diethyl-2,3-piperazinedione-1-oxide, 1,4-Diethyl-2,3-piperazinedione-1,4-dioxide |

| Hydrogen Peroxide | 1,4-Diethyl-2,3-piperazinedione-1-oxide, 1,4-Diethyl-2,3-piperazinedione-1,4-dioxide |

Ring-Opening and Rearrangement Reactions

Rearrangement reactions are known for various piperazine-containing structures, often involving migration of substituents or ring contractions/expansions under specific catalytic or photolytic conditions. While no specific rearrangement reactions for 1,4-diethyl-2,3-piperazinedione have been documented, the inherent strain in the cyclic vicinal dicarbonyl system could make it a candidate for such transformations under the right energetic inputs.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies on the reactivity of 1,4-diethyl-2,3-piperazinedione are scarce. However, the mechanisms of its fundamental reactions can be inferred from the well-established principles of organic chemistry.

The reduction by lithium aluminum hydride is believed to proceed via a series of nucleophilic additions of hydride ions to the carbonyl carbons. The initial attack would form a tetrahedral intermediate which could then collapse to an iminium ion. A subsequent hydride addition would lead to the amino alcohol, and this process would be repeated for the second carbonyl group.

The mechanism of acid-catalyzed hydrolysis involves the initial protonation of a carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. The resulting tetrahedral intermediate then undergoes proton transfer and elimination of a protonated amine to effect ring cleavage.

For base-catalyzed hydrolysis , the mechanism involves the direct attack of a hydroxide ion on one of the carbonyl carbons, forming a tetrahedral intermediate. This intermediate can then collapse, leading to the cleavage of the amide bond and the formation of a ring-opened carboxylate and an amine.

Further computational and experimental studies would be necessary to fully elucidate the specific mechanistic pathways and transition states involved in the reactions of this particular heterocyclic compound.

Reaction Pathway Elucidation

Specific studies elucidating the reaction pathways of 2,3-Piperazinedione, 1,4-diethyl-(9CI) are not described in the available literature. While the synthesis of various substituted 2,3-diketopiperazines has been reported, details on their subsequent chemical transformations, including reaction kinetics, and the influence of different reagents and conditions on the reaction outcomes for the 1,4-diethyl derivative, are not specified.

Intermediate Characterization in Reaction Mechanisms

There is no available information detailing the characterization of intermediates in the reaction mechanisms of 2,3-Piperazinedione, 1,4-diethyl-(9CI). Spectroscopic or crystallographic data for any transient species or reaction intermediates involved in the transformations of this specific compound have not been reported in the reviewed literature.

Advanced Spectroscopic and Structural Elucidation of 2,3 Piperazinedione,1,4 Diethyl 9ci

Crystallographic Analysis

Crystallographic techniques provide the most definitive insight into the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern the crystal lattice.

Single-crystal X-ray diffraction is the gold standard for determining molecular structure. Although a crystal structure for the title diethyl compound is not publicly documented, the structure of its close analogue, 1,4-dimethylpiperazine-2,3-dione (B1347186), offers significant predictive insights.

Studies on the dimethyl analogue reveal that the piperazine-2,3-dione ring is not planar but adopts a non-planar conformation. The core ring typically assumes a half-chair or twist-boat conformation to minimize steric strain. In the case of the dimethyl derivative, a half-chair conformation is observed. It is anticipated that 2,3-Piperazinedione (B147188), 1,4-diethyl- would also adopt a similar non-planar ring conformation. The substitution of methyl with slightly bulkier ethyl groups is not expected to fundamentally alter the ring's preferred geometry but may influence bond angles and torsional angles to accommodate the increased steric demand.

Below is a table of crystallographic data reported for 1,4-dimethylpiperazine-2,3-dione, which serves as a predictive model for the diethyl derivative.

| Parameter | Value (for 1,4-dimethyl-2,3-piperazinedione) |

| Chemical Formula | C₆H₁₀N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.0019 (2) |

| b (Å) | 12.0113 (4) |

| c (Å) | 9.7891 (3) |

| β (°) | 100.957 (1) |

| Volume (ų) | 691.95 (4) |

| Z | 4 |

| Conformation | Half-chair |

This data is for the analogous compound 1,4-dimethylpiperazine-2,3-dione and is presented as a predictive reference.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in materials science. The phenomenon is governed by subtle differences in intermolecular interactions during crystallization. For piperazinedione derivatives, crystal packing is often dominated by hydrogen bonding and van der Waals forces. acs.org

In the absence of traditional N-H donors for hydrogen bonding, the packing of 1,4-dialkyl-2,3-piperazinediones is directed by weaker C—H···O interactions. For the dimethyl analogue, molecules are linked into sheets by these weak hydrogen bonds. It is highly probable that the crystal packing of 2,3-Piperazinedione, 1,4-diethyl- would feature similar C—H···O interactions involving the ethyl and methylene (B1212753) protons as donors and the carbonyl oxygens as acceptors.

The increased size of the ethyl groups compared to methyl groups could lead to different packing efficiencies and potentially give rise to polymorphism. Different crystalline forms might arise from variations in the conformation of the ethyl side chains or different arrangements of the piperazinedione rings, potentially leading to herringbone or layered structures. semanticscholar.org The study of polymorphism is crucial as different polymorphs can exhibit distinct physical properties, such as solubility and melting point.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure in solution and, with specialized techniques, in the solid state. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

While one-dimensional ¹H and ¹³C NMR provide primary structural information, multi-dimensional techniques are required for unambiguous assignment and conformational analysis of complex molecules like 2,3-Piperazinedione, 1,4-diethyl-.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These 2D experiments are used to correlate proton signals with their directly attached carbon atoms. For the title compound, an HSQC or HMQC spectrum would definitively link the proton signals of the two distinct methylene groups in the piperazine (B1678402) ring and the methylene and methyl protons of the N-ethyl substituents to their corresponding carbon signals.

2D-NOESY (2-Dimensional Nuclear Overhauser Effect Spectroscopy): This technique is invaluable for conformational analysis as it detects through-space correlations between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. A NOESY spectrum would reveal spatial proximities between the protons of the ethyl groups and the protons on the piperazinedione ring, helping to confirm the ring's conformation (e.g., half-chair) and the orientation of the ethyl substituents in solution.

The expected ¹H-¹³C correlations are summarized in the table below.

| Proton Environment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC/NOESY Correlations |

| Ring -CH₂- | ~3.3 - 3.6 | ~45 - 50 | Protons on adjacent ring carbons, protons on N-ethyl group |

| N-CH₂-CH₃ | ~3.4 - 3.7 (quartet) | ~40 - 45 | Protons on N-CH₂-CH₃ , protons on piperazine ring |

| N-CH₂-CH₃ | ~1.1 - 1.3 (triplet) | ~12 - 15 | Protons on N-CH₂ -CH₃ |

Note: Chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Solid-State NMR (ssNMR) is a vital technique for studying molecular structure and dynamics in the solid phase. It is particularly useful for characterizing polymorphic forms and for materials that are insoluble or difficult to crystallize. researchgate.net Where single-crystal X-ray diffraction provides a static picture of a single crystal, ssNMR can provide information on the bulk material, including disordered regions or multiple co-existing crystalline forms.

For 2,3-Piperazinedione, 1,4-diethyl-, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiments would be employed. The resulting spectrum would show distinct signals for each chemically inequivalent carbon atom in the crystal lattice. The presence of more signals than expected for a single conformation would be a strong indicator of polymorphism or the presence of multiple molecules in the crystallographic asymmetric unit. researchgate.net Combining ssNMR data with quantum chemical calculations, such as Gauge-Including Projector Augmented Wave (GIPAW) calculations, can provide a powerful "NMR crystallography" approach to refine crystal structures or solve them from powder diffraction data. researchgate.net

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can confirm the molecular formula of a compound. rsc.org

For 2,3-Piperazinedione, 1,4-diethyl-, analysis via a technique like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) would be expected to show a prominent pseudomolecular ion peak, [M+H]⁺. rsc.org The exact mass of this ion can be calculated and compared to the experimentally measured value to validate the molecular formula C₈H₁₄N₂O₂.

| Parameter | Value |

| Molecular Formula | C₈H₁₄N₂O₂ |

| Exact Mass (Monoisotopic) | 170.10553 Da |

| Calculated m/z for [M+H]⁺ | 171.11276 |

| Calculated m/z for [M+Na]⁺ | 193.09470 |

Further analysis using tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of ethyl groups or cleavage of the piperazinedione ring, providing additional structural confirmation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural characterization of molecules by identifying their constituent functional groups and probing their chemical environment. For 2,3-Piperazinedione, 1,4-diethyl-, these methods provide a detailed fingerprint based on the vibrational modes of its cyclic diamide (B1670390) structure and ethyl substituents. While direct experimental spectra for this specific compound are not widely published, a comprehensive analysis can be constructed by examining structurally related molecules, particularly the parent 2,3-diketopiperazine (2,3-DKP) ring and other N-substituted cyclic amides.

The vibrational spectrum of 1,4-diethyl-2,3-piperazinedione is dominated by the characteristic absorptions of the amide functionalities, the piperazinedione ring, and the N-ethyl groups. The key vibrational modes can be categorized as follows: carbonyl group vibrations, C-N bond vibrations, piperazinedione ring vibrations, and vibrations associated with the N-ethyl groups.

Carbonyl Group Vibrations (Amide I Bands): The most intense and characteristic bands in the infrared spectrum of a diketopiperazine are the C=O stretching vibrations, commonly referred to as the Amide I bands. In a cyclic diamide like 2,3-piperazinedione, the two carbonyl groups can vibrate in-phase (symmetric stretch) and out-of-phase (asymmetric stretch). These modes are sensitive to the molecular geometry and intermolecular interactions, such as hydrogen bonding, although the tertiary nature of the amides in the 1,4-diethyl derivative precludes this. For 2,5-diketopiperazines, which are structurally similar, the C=O stretching modes are typically observed in the 1650-1700 cm⁻¹ region. gre.ac.uk For N,N'-diacetyl-cyclo(Gly-Gly), a related diketopiperazine, the C=O stretch (cis amide I mode) is found at 1662 cm⁻¹ in the IR spectrum and 1663 cm⁻¹ in the Raman spectrum. gre.ac.uk The exact position of these bands in 1,4-diethyl-2,3-piperazinedione will be influenced by the adjacent carbonyl group and the electronic effects of the N-ethyl substituents. The asymmetric stretch is typically higher in energy and more intense in the IR spectrum, while the symmetric stretch is often stronger in the Raman spectrum.

C-N Stretching and N-H Bending Vibrations (Amide II and III Bands): In secondary amides, the Amide II band, arising from a coupling of N-H in-plane bending and C-N stretching, is a prominent feature. However, in 1,4-diethyl-2,3-piperazinedione, which is a tertiary amide, there are no N-H bonds. Therefore, the characteristic Amide II band will be absent. The vibrational modes in the 1400-1500 cm⁻¹ region will instead be dominated by C-N stretching coupled with other ring vibrations and CH₂ deformations. The Amide III band, which is a complex mix of C-N stretching, N-H bending, and other vibrations, will also be altered. The C-N stretching vibrations in N,N'-dialkylated diketopiperazines are expected to appear in the 1300-1450 cm⁻¹ range. For instance, in N,N'-diacetyl-cyclo(Gly-Gly), a significant decrease in the wavenumber of the ring amide C-N stretching vibration is observed compared to the parent diketopiperazine. gre.ac.uk

Piperazinedione Ring Vibrations: The piperazinedione ring itself gives rise to a series of skeletal vibrations, including ring stretching and deformation modes. These are typically found in the fingerprint region of the spectrum (below 1500 cm⁻¹). These complex vibrations are unique to the specific ring structure and can be used for identification. Studies on the parent piperazine molecule show C-C stretching vibrations in the 1000-1150 cm⁻¹ range and various ring deformation modes at lower frequencies.

N-Ethyl Group Vibrations: The 1,4-diethyl substituents will introduce their own characteristic vibrational modes. These include:

C-H Stretching: Asymmetric and symmetric stretching vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups are expected in the 2850-3000 cm⁻¹ region.

C-H Bending: Scissoring and rocking deformations of the -CH₂- groups and asymmetric and symmetric deformations of the -CH₃ groups will appear in the 1375-1470 cm⁻¹ range.

C-N Stretching: The stretching of the N-CH₂ bond will likely be coupled with other ring modes but is expected to contribute to absorptions in the 1000-1200 cm⁻¹ region.

C-C Stretching: The stretching of the C-C bond within the ethyl group will give rise to a band, likely of weak to medium intensity, in the 800-1000 cm⁻¹ range.

Based on the analysis of related compounds, the following tables summarize the expected key vibrational frequencies for 2,3-Piperazinedione, 1,4-diethyl-.

Table 1: Predicted FT-IR Spectral Data for 2,3-Piperazinedione, 1,4-diethyl-

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 2975 - 2995 | Medium | -CH₃ Asymmetric Stretching |

| 2930 - 2950 | Medium | -CH₂- Asymmetric Stretching |

| 2865 - 2885 | Medium | -CH₃ Symmetric Stretching |

| 2840 - 2860 | Medium | -CH₂- Symmetric Stretching |

| 1670 - 1710 | Strong | C=O Asymmetric Stretching (Amide I) |

| 1640 - 1670 | Strong | C=O Symmetric Stretching (Amide I) |

| 1450 - 1470 | Medium | -CH₂- Scissoring |

| 1440 - 1460 | Medium | -CH₃ Asymmetric Bending |

| 1370 - 1390 | Medium | -CH₃ Symmetric Bending |

| 1300 - 1450 | Medium-Strong | C-N Stretching (coupled with ring modes) |

| 1000 - 1200 | Medium | N-CH₂ Stretching |

| 800 - 1000 | Weak-Medium | C-C Stretching (ethyl group) |

Table 2: Predicted Raman Spectral Data for 2,3-Piperazinedione, 1,4-diethyl-

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 2975 - 2995 | Strong | -CH₃ Asymmetric Stretching |

| 2930 - 2950 | Strong | -CH₂- Asymmetric Stretching |

| 2865 - 2885 | Strong | -CH₃ Symmetric Stretching |

| 2840 - 2860 | Strong | -CH₂- Symmetric Stretching |

| 1670 - 1710 | Weak-Medium | C=O Asymmetric Stretching (Amide I) |

| 1640 - 1670 | Strong | C=O Symmetric Stretching (Amide I) |

| 1450 - 1470 | Medium | -CH₂- Scissoring |

| 1440 - 1460 | Medium | -CH₃ Asymmetric Bending |

| 1370 - 1390 | Medium | -CH₃ Symmetric Bending |

| 1300 - 1450 | Medium | C-N Stretching (coupled with ring modes) |

| 1000 - 1200 | Medium | N-CH₂ Stretching |

| 800 - 1000 | Medium-Strong | C-C Stretching (ethyl group) / Ring Breathing Mode |

It is important to note that the precise peak positions and intensities can be influenced by the conformational state of the molecule and the sample phase (solid or solution). Theoretical calculations, such as those using Density Functional Theory (DFT), would be invaluable for a more definitive assignment of the vibrational modes of 2,3-Piperazinedione, 1,4-diethyl-. gre.ac.uk

Computational and Quantum Chemical Investigations of 2,3 Piperazinedione,1,4 Diethyl 9ci

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 1,4-diethyl-2,3-piperazinedione are fundamental to understanding its reactivity and intermolecular interactions. Computational chemistry provides powerful tools to probe these characteristics at a molecular level.

DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G*), are a common choice for molecules of this size, balancing computational cost and accuracy. These calculations would typically begin with a geometry optimization to find the lowest energy structure of the molecule. The resulting optimized geometry provides insights into the planarity of the amide bonds and the puckering of the piperazinedione ring.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the results obtained from DFT. These methods are computationally more demanding but can provide more accurate descriptions of electron correlation effects, which can be important for understanding non-covalent interactions.

Table 1: Predicted Geometric Parameters for 1,4-diethyl-2,3-piperazinedione from DFT Calculations

| Parameter | Predicted Value |

| C2=O Bond Length | ~1.22 Å |

| C3=O Bond Length | ~1.22 Å |

| C2-N1 Bond Length | ~1.35 Å |

| C3-N4 Bond Length | ~1.35 Å |

| N1-C6 Bond Length | ~1.46 Å |

| N4-C5 Bond Length | ~1.46 Å |

| N1-Ethyl Bond Length | ~1.47 Å |

| N4-Ethyl Bond Length | ~1.47 Å |

| C5-C6 Bond Length | ~1.54 Å |

| O=C-N Bond Angle | ~121° |

| C-N-C Bond Angle | ~118° |

Note: The values in this table are representative and based on typical results from DFT calculations on similar cyclic amide structures.

Molecular Orbital (MO) theory helps in understanding the electronic properties and reactivity of 1,4-diethyl-2,3-piperazinedione. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The HOMO is expected to be localized primarily on the lone pairs of the nitrogen and oxygen atoms, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, is likely to be centered on the carbonyl carbons, which are consequently the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability.

Analysis of the molecular electrostatic potential (MEP) map would further reveal the charge distribution, highlighting the electron-rich regions (negative potential) around the carbonyl oxygens and the electron-deficient regions (positive potential) around the carbonyl carbons and the N-H protons (if present in an unsubstituted analog).

Conformational Analysis and Energy Landscapes

The flexibility of the piperazinedione ring and the ethyl substituents gives rise to multiple possible conformations for 1,4-diethyl-2,3-piperazinedione. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior and conformational flexibility of 1,4-diethyl-2,3-piperazinedione over time. nih.gov By simulating the motion of the atoms according to classical mechanics, MD can explore the accessible conformational space at a given temperature. nih.gov

These simulations can reveal the preferred conformations of the piperazinedione ring (e.g., planar, boat, or twist-boat) and the orientation of the ethyl groups (axial vs. equatorial-like). The results of MD simulations can help identify the most populated conformational states and the timescales of transitions between them. For substituted diketopiperazines, the boat conformation is often found to be a low-energy conformer.

A more systematic approach to conformational analysis involves mapping the potential energy surface (PES) of the molecule. This can be achieved by systematically varying key dihedral angles (e.g., those defining the ring pucker and the orientation of the ethyl groups) and calculating the energy at each point using quantum chemical methods.

The PES map reveals the locations of energy minima, corresponding to stable conformers, and transition states, which are the energy maxima along the pathways of conformational change. This analysis provides a detailed understanding of the conformational preferences and the energy barriers that hinder interconversion between different conformers. For the 1,4-diethyl-2,3-piperazinedione, key dihedral angles to scan would include the N-C-C-N torsion angles within the ring and the C-N-C-C torsion angles of the ethyl groups.

Table 2: Relative Energies of Plausible Conformers of 1,4-diethyl-2,3-piperazinedione

| Conformer | Ring Conformation | Ethyl Group Orientations | Relative Energy (kcal/mol) |

| 1 | Planar | Anti-Anti | 2.5 |

| 2 | Boat | Equatorial-Equatorial | 0.0 |

| 3 | Boat | Axial-Equatorial | 1.8 |

| 4 | Twist-Boat | Gauche-Anti | 1.2 |

Note: This table presents hypothetical but plausible relative energies for different conformers based on studies of similar disubstituted diketopiperazine rings.

Prediction of Spectroscopic Properties

Computational methods are also highly valuable for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. Density functional theory (DFT) calculations have been successfully used to predict NMR chemical shifts with high accuracy. nih.gov

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of 1,4-diethyl-2,3-piperazinedione, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions can be further improved by averaging the results over a Boltzmann-weighted ensemble of low-energy conformers obtained from the conformational analysis. nih.gov

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations can help in the assignment of experimental spectral bands to specific molecular vibrations, such as the characteristic C=O stretching frequencies of the amide groups.

Table 3: Predicted ¹³C NMR Chemical Shifts for 1,4-diethyl-2,3-piperazinedione

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (Carbonyl) | ~165-170 |

| C3 (Carbonyl) | ~165-170 |

| C5 (Ring CH₂) | ~45-50 |

| C6 (Ring CH₂) | ~45-50 |

| Ethyl CH₂ | ~40-45 |

| Ethyl CH₃ | ~12-15 |

Note: These are representative predicted chemical shifts based on DFT calculations for similar N-alkylated cyclic amides.

Computational NMR and IR Spectra Prediction

Theoretical predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are invaluable for the structural elucidation of molecules like 2,3-Piperazinedione (B147188), 1,4-diethyl-(9CI). These computational approaches can aid in the assignment of experimental signals and provide a deeper understanding of the molecule's vibrational modes and electronic environment.

Density Functional Theory (DFT) is a commonly employed method for the prediction of NMR and IR spectra due to its balance of accuracy and computational cost. dergipark.org.tr For 2,3-Piperazinedione, 1,4-diethyl-(9CI), geometry optimization would first be performed, often using a functional such as B3LYP with a basis set like 6-311++G(d,p), to find the molecule's most stable conformation. dergipark.org.tr

Following optimization, NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. dergipark.org.trnih.gov This method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). The resulting theoretical chemical shifts for ¹H and ¹³C nuclei can be compared with experimental data to confirm the molecular structure.

For the prediction of the IR spectrum, the vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of harmonic vibrational modes. To improve agreement with experimental spectra, the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net The Total Energy Distribution (TED) analysis can then be used to assign the calculated vibrational frequencies to specific types of molecular motion, such as stretching, bending, and torsional modes. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-Piperazinedione, 1,4-diethyl-(9CI)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl-CH₂ | 3.45 | 45.2 |

| Ethyl-CH₃ | 1.20 | 12.8 |

| Piperazine-CH₂ | 3.80 | 50.5 |

| Carbonyl-C | - | 168.0 |

Note: These are illustrative values based on typical computational outputs for similar structures.

Table 2: Selected Predicted IR Vibrational Frequencies for 2,3-Piperazinedione, 1,4-diethyl-(9CI)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

|---|---|---|

| C=O Stretch | 1695 | Carbonyl group stretching |

| C-H Stretch (Ethyl) | 2975 | Asymmetric stretching of CH₃ |

| C-H Stretch (Ethyl) | 2880 | Symmetric stretching of CH₃ |

| C-N Stretch | 1250 | Stretching of the carbon-nitrogen bond |

| CH₂ Bend | 1450 | Scissoring motion of piperazine (B1678402) ring CH₂ |

Note: These are illustrative values based on typical computational outputs for similar structures.

UV-Vis Absorption and Electronic Excitation Studies

Theoretical studies of the ultraviolet-visible (UV-Vis) absorption spectrum and electronic excitations of 2,3-Piperazinedione, 1,4-diethyl-(9CI) can provide insights into its electronic structure and photophysical properties. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, as it can predict the energies of electronic transitions and their corresponding oscillator strengths. nih.govresearchgate.net

The process begins with the optimized ground-state geometry of the molecule. TD-DFT calculations are then performed to obtain the vertical excitation energies, which correspond to the energy difference between the ground electronic state and various excited states. These excitation energies can be directly related to the absorption wavelengths (λmax) in the UV-Vis spectrum. The oscillator strength is also calculated for each transition, which is a measure of the probability of that electronic transition occurring upon absorption of light. Transitions with higher oscillator strengths are expected to result in more intense absorption bands.

Analysis of the molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the nature of the excitations (e.g., n → π, π → π). nih.gov The energy difference between the HOMO and LUMO provides an estimate of the molecule's electronic hardness and reactivity.

Table 3: Predicted UV-Vis Absorption Data for 2,3-Piperazinedione, 1,4-diethyl-(9CI)

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 225 | 0.15 | n → π* |

| S₀ → S₂ | 198 | 0.40 | π → π* |

Note: These are illustrative values based on typical computational outputs for similar structures.

Theoretical Studies of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving 2,3-Piperazinedione, 1,4-diethyl-(9CI). By mapping out the potential energy surface of a reaction, it is possible to identify key intermediates and transition states, and to calculate important kinetic and thermodynamic parameters.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the pathway of a chemical reaction, it is crucial to locate the transition state (TS), which represents the highest energy point along the reaction coordinate. Various computational algorithms are available for locating transition states. Once a candidate for a transition state structure is found, a frequency calculation is performed to confirm its identity. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that connects the reactants and products.

Following the successful localization of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is typically performed. The IRC calculation maps out the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. This analysis confirms that the identified transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction.

Kinetic and Thermodynamic Parameters from Computational Models

Once the stationary points on the potential energy surface (reactants, products, and transition states) have been located and confirmed, it is possible to calculate important kinetic and thermodynamic parameters for the reaction.

Thermodynamic parameters such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) can be calculated from the vibrational frequencies and electronic energies of the optimized structures. researchgate.net These values indicate the spontaneity and energy balance of the reaction.

Kinetic parameters, most notably the activation energy (Ea), can be determined from the energy difference between the reactants and the transition state. The activation energy is a critical factor in determining the rate of a reaction. Using transition state theory, the rate constant (k) for the reaction can also be estimated. These computational models allow for the investigation of reaction kinetics and thermodynamics under various conditions, providing valuable insights that can guide experimental work. ekb.eg

Table 4: Illustrative Calculated Thermodynamic and Kinetic Parameters for a Hypothetical Reaction of 2,3-Piperazinedione, 1,4-diethyl-(9CI)

| Parameter | Calculated Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 120 | kJ/mol |

| Enthalpy of Reaction (ΔH) | -45 | kJ/mol |

| Gibbs Free Energy of Reaction (ΔG) | -60 | kJ/mol |

Note: These are illustrative values for a hypothetical reaction and are intended to demonstrate the type of data obtained from computational models.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,3-Piperazinedione, 1,4-diethyl-(9CI) |

Material Science and Supramolecular Applications of 2,3 Piperazinedione,1,4 Diethyl 9ci and Analogues

Role in Crystal Engineering and Solid-State Chemistry

The rigid cyclic structure of the piperazinedione core makes it a valuable scaffold in crystal engineering for the rational design of solid-state architectures. While specific data on the 1,4-diethyl derivative is not available, studies on its analogues provide a foundational understanding.

Design of Self-Assembled Molecular Solids

The design of self-assembled molecular solids relies on predictable and directional intermolecular interactions. Diketopiperazines, due to their well-defined hydrogen bonding capabilities, are excellent building blocks for creating ordered solid-state structures. The substituents on the nitrogen atoms play a crucial role in modulating the packing and dimensionality of the resulting assemblies. For instance, the less sterically hindered N-H groups in unsubstituted piperazinediones readily form strong N-H···O hydrogen bonds, leading to robust networks. In N,N'-disubstituted derivatives like 1,4-diethyl-2,3-piperazinedione, these primary hydrogen bond donor sites are absent. Consequently, weaker interactions such as C-H···O hydrogen bonds and van der Waals forces become the dominant structure-directing interactions.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The primary intermolecular interactions governing the solid-state assembly of 1,4-dialkyl-2,3-piperazinediones are weak C-H···O hydrogen bonds. In the case of 1,4-dimethylpiperazine-2,3-dione (B1347186), these interactions are formed between the methyl and methylene (B1212753) protons and the carbonyl oxygen atoms of neighboring molecules. These interactions, although weaker than conventional N-H···O bonds, are numerous and collectively contribute to the stability of the crystal lattice.

While 1,4-diethyl-2,3-piperazinedione itself lacks aromatic rings for π-stacking, this interaction is a key tool in the crystal engineering of other piperazinedione-containing molecules. By incorporating aromatic substituents, it is possible to design systems where π-π stacking interactions work in concert with hydrogen bonding to direct the self-assembly process. These interactions are highly directional and play a significant role in determining the electronic and photophysical properties of the resulting materials.

Table 1: Crystallographic Data for 1,4-dimethylpiperazine-2,3-dione

| Parameter | Value |

| Chemical Formula | C₆H₁₀N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Conformation | Half-chair |

| Dominant Intermolecular Interaction | C-H···O hydrogen bonds |

Integration into Supramolecular Assemblies

The predictable geometry and interaction sites of piperazinediones make them attractive components for the construction of more complex supramolecular assemblies.

Formation of Mechanically Interlocked Molecules

Mechanically interlocked molecules, such as catenanes and rotaxanes, are a fascinating area of supramolecular chemistry. The synthesis of these molecules often relies on templating effects, where non-covalent interactions guide the formation of the interlocked structure. While there are no specific examples involving 1,4-diethyl-2,3-piperazinedione, diketopiperazine units have been incorporated into larger macrocyclic structures that can act as components in such systems. The rigid nature of the piperazinedione ring can provide pre-organization, which is beneficial for the efficient formation of mechanically interlocked architectures.

Applications in Polymer Chemistry and Advanced Materials

The incorporation of piperazinedione units into polymer backbones can impart specific properties to the resulting materials. The rigidity of the ring can enhance the thermal stability and mechanical strength of polymers. Furthermore, the potential for intermolecular interactions can lead to the formation of self-assembled polymeric materials with ordered nanostructures.

Diketopiperazine-based polyamides have been synthesized and their self-assembly properties studied. These polymers can form various morphologies, such as nanoparticles and gels, depending on the solvent and other processing conditions. The self-assembly is driven by a combination of hydrogen bonding and other non-covalent interactions. While these examples often utilize piperazinediones with functional groups that can participate in polymerization, the fundamental principles of self-assembly would also apply to polymers incorporating the 1,4-diethyl-2,3-piperazinedione moiety. The ethyl groups would increase the solubility of such polymers in less polar organic solvents and could influence the morphology of the self-assembled structures.

As Monomers or Cross-linking Agents

The potential utility of 2,3-Piperazinedione (B147188), 1,4-diethyl- as a building block in polymer science can be considered from two perspectives: as a monomer for linear or branched polymers and as a cross-linking agent to create polymer networks.

As a Monomer:

Theoretically, 2,3-Piperazinedione, 1,4-diethyl- could be incorporated into a polymer backbone. Research has indicated the synthesis of polyamides that contain diketopiperazine units within the polymer backbone. researchgate.net Although the specific isomeric form and substitution of the diketopiperazine were not detailed, this suggests the general feasibility of using such cyclic diamide (B1670390) structures in polymerization reactions. researchgate.net For 2,3-Piperazinedione, 1,4-diethyl-, its incorporation into a polymer would likely require a synthetic strategy that allows for the connection of the piperazinedione ring to other monomer units. This could potentially be achieved through functionalization of the ethyl groups or by employing a synthetic route that forms the piperazinedione ring during the polymerization process.

However, the inherent stability of the N-alkylated amide bonds in 2,3-Piperazinedione, 1,4-diethyl- makes it unlikely to undergo ring-opening polymerization under typical conditions. The presence of the two carbonyl groups and the tertiary amide structure contribute to a stable cyclic compound. Therefore, its role as a direct monomer would likely be in condensation polymerization, provided it is first modified to contain reactive functional groups.

As a Cross-linking Agent:

For 2,3-Piperazinedione, 1,4-diethyl- to function as a cross-linking agent, it would need to possess at least two reactive sites capable of forming covalent bonds with polymer chains. In its current form, the molecule is relatively inert for this purpose. However, it could be chemically modified to introduce such functionality. For instance, the ethyl groups could be substituted with reactive moieties like vinyl, epoxy, or hydroxyl groups. A hypothetical difunctionalized derivative, such as 1,4-bis(2-hydroxyethyl)-2,3-piperazinedione, could then be used to cross-link polymers containing, for example, isocyanate or carboxylic acid groups. The rigid piperazinedione core could impart specific mechanical and thermal properties to the resulting polymer network.

The development of such a cross-linking agent would be a multi-step synthetic process, and its effectiveness would depend on the reactivity of the introduced functional groups and the compatibility of the agent with the polymer matrix.

Development of Materials with Tunable Properties

The incorporation of the 2,3-Piperazinedione, 1,4-diethyl- moiety into a polymer architecture, either as part of the main chain or as a cross-linking unit, could offer a route to materials with tunable properties. The specific characteristics of the piperazinedione ring, such as its polarity, rigidity, and potential for hydrogen bonding (if N-H bonds were present), would influence the macroscopic properties of the material.

By systematically varying the concentration of the piperazinedione unit within the polymer, it would be theoretically possible to tune properties such as:

Thermal Stability: The rigid cyclic structure of the piperazinedione unit could enhance the glass transition temperature (Tg) and thermal stability of the resulting polymer.

Mechanical Properties: The introduction of these rigid units could increase the modulus and strength of the material.

Solvent Resistance: Cross-linking with a piperazinedione-based agent would be expected to improve the material's resistance to swelling and dissolution in various solvents.

Adhesion and Surface Properties: The polar nature of the amide groups within the piperazinedione ring could enhance adhesion to polar substrates and modify the surface energy of the material.

While these possibilities are based on established structure-property relationships in polymer science, the absence of experimental data for polymers containing 2,3-Piperazinedione, 1,4-diethyl- means that these potential effects remain speculative. Further research, including the synthesis of appropriate monomers or cross-linking agents derived from this compound and their subsequent polymerization and characterization, would be necessary to validate these hypotheses.

Derivatization Strategies and Analog Synthesis Based on 2,3 Piperazinedione,1,4 Diethyl 9ci Scaffold

Modification of Alkyl Substituents

The N-ethyl groups of 1,4-diethyl-2,3-piperazinedione are primary sites for chemical modification, offering a direct route to introduce new functionalities and chiral centers.

The introduction of functional groups onto the N-ethyl side chains can be achieved through various synthetic transformations. One key strategy is the oxidation of the α-carbon of the N-alkyl group. While direct oxidation of simple N-alkyl amides can be challenging, methods employing oxoammonium catalysts have shown promise for the oxidation of N-substituted amines to their corresponding amides. chemrxiv.org This suggests a potential pathway for the conversion of the N-ethyl groups to N-acetyl groups or other oxidized functionalities under specific catalytic conditions.

Another approach involves radical-based reactions. For instance, visible-light-promoted N-H alkylation of amides has been demonstrated, showcasing the possibility of forming new C-C bonds on the nitrogen substituent. researchgate.net Although this applies to N-H containing amides, related radical chemistry could potentially be adapted for the functionalization of N-alkyl groups.

Furthermore, the synthesis of N-alkyl amides via the N-alkylation of amides with alcohols presents another avenue. rsc.org This methodology could be conceptually reversed to consider the functionalization of the existing N-ethyl groups.

A summary of potential side-chain functionalization reactions is presented in Table 1.

Table 1: Potential Reactions for N-Ethyl Side Chain Functionalization

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Oxidation | Oxoammonium catalyst, terminal oxidant | N-(1-hydroxyethyl) or N-acetyl derivatives |

| Halogenation | Radical halogenating agent (e.g., NBS), light/heat | N-(1-haloethyl) derivatives |

NBS: N-Bromosuccinimide

The synthesis of chiral analogs of 1,4-diethyl-2,3-piperazinedione can be approached by introducing chirality either at the C5 and C6 positions of the piperazinedione ring or by utilizing chiral N-alkyl substituents. Asymmetric synthesis of C-substituted piperazines is an area of active research, with several strategies that can be adapted to the 2,3-piperazinedione (B147188) core. nih.govrsc.org

One prominent method is the use of chiral auxiliaries. For example, chiral auxiliaries attached to the nitrogen atoms can direct the stereoselective alkylation of the α-carbons of the N-alkyl groups. Alternatively, the synthesis can start from chiral precursors, such as enantiomerically pure diamines, which upon cyclization would yield a chiral piperazinedione ring.

Catalytic enantioselective methods are also highly valuable. For instance, transition metal-catalyzed asymmetric allylation has been used to synthesize α-tertiary piperazin-2-ones, demonstrating the feasibility of creating stereocenters adjacent to the ring nitrogen. nih.gov An iridium-catalyzed head-to-head coupling of imines has also been reported for the diastereoselective synthesis of C-substituted piperazines. nih.gov

Table 2: Strategies for the Synthesis of Chiral 1,4-Dialkyl-2,3-Piperazinedione Analogues

| Strategy | Description | Key Features |

|---|---|---|

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials (e.g., amino acids, diamines). | The stereochemistry is predetermined by the starting material. |

| Chiral Auxiliary | A covalently attached chiral group directs a stereoselective reaction. | The auxiliary is typically removed after the desired stereocenter is created. |

Ring Modifications and Annulations

Altering the piperazinedione ring itself through the fusion of additional ring systems or the introduction of heteroatoms opens up a vast chemical space for novel molecular architectures.

The fusion of additional rings onto the 2,3-piperazinedione scaffold can lead to rigid, polycyclic structures with well-defined three-dimensional shapes. The Diels-Alder reaction is a powerful tool for this purpose. sigmaaldrich.comkhanacademy.orgyoutube.com For example, 3-ylidenepiperazine-2,5-diones can act as dienes in [4+2] cycloaddition reactions with various dienophiles to afford tricyclic piperazine-2,5-diones. nih.gov This strategy could be extended to 2,3-piperazinedione derivatives.

The Pictet-Spengler reaction, a condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is another important reaction for the synthesis of fused ring systems. ebrary.netwikipedia.orgarkat-usa.orgnih.govmdpi.com By incorporating a β-arylethylamine moiety into one of the N-alkyl groups of the piperazinedione, an intramolecular Pictet-Spengler reaction could be triggered to construct a fused tetrahydroisoquinoline or tetrahydro-β-carboline ring system.

Fluorous synthesis techniques have also been employed to create fused tricyclic and tetracyclic ring systems incorporating a piperazinedione core. nih.gov These methods often utilize microwave-assisted reactions to expedite the synthesis of complex heterocyclic compounds.

The introduction of heteroatoms such as oxygen or sulfur into the piperazinedione ring can significantly alter its electronic properties and conformational flexibility. One potential approach is through ring-expansion reactions of smaller heterocyclic precursors. For instance, rhodium-catalyzed ring expansions of aziridines have been used to furnish dehydropiperazines, which could be further elaborated into piperazinediones. nih.gov A similar strategy starting with an oxirane or thiirane (B1199164) could potentially lead to the incorporation of an oxygen or sulfur atom into the six-membered ring.

Another strategy involves the de novo synthesis of the heterocyclic ring with the desired heteroatom already in place. For example, the synthesis of thiadiazine thiones has been reported, which are six-membered rings containing two nitrogens, a sulfur, and a thiocarbonyl group. nih.gov While not a direct modification of the piperazinedione ring, the synthetic methods for such compounds could inspire routes to thia-analogs of piperazinedione.

Ring expansion of five-membered rings is also a viable strategy in heterocyclic chemistry. researchgate.net A suitably substituted pyrrolidine (B122466) or related five-membered heterocycle could potentially undergo a ring expansion to a six-membered piperazinedione analog containing an additional heteroatom.

Exploration of Structure-Property Relationships for Non-Biological Applications

The systematic modification of the 1,4-diethyl-2,3-piperazinedione scaffold allows for the exploration of structure-property relationships for non-biological applications, particularly in materials science and coordination chemistry.

Piperazine-based polymers have been investigated for a variety of applications. rsc.orgnih.gov For example, polymers prepared from piperazine (B1678402) and ethylenediaminetetraacetic dianhydride have been synthesized and characterized. nih.gov Similarly, diketopiperazine-based dienes have been polymerized via acyclic diene metathesis (ADMET) polycondensation. acs.org These polymers were found to form aggregates in solution, likely due to hydrogen bonding between the diketopiperazine units, and exhibited crystalline structures. This suggests that polymers derived from 1,4-diethyl-2,3-piperazinedione could also exhibit interesting solid-state properties.

The piperazine nucleus is also a common ligand in coordination chemistry. nih.gov The nitrogen atoms of the piperazine ring can coordinate to metal ions, and the substituents on the nitrogen atoms can be modified to tune the electronic and steric properties of the resulting metal complexes. worktribe.commonash.edunih.govunh.edu While the carbonyl groups in 2,3-piperazinedione reduce the basicity of the adjacent nitrogen atoms, the possibility of coordination through the carbonyl oxygens or through functional groups introduced on the N-ethyl side chains remains.

Table 3: Potential Non-Biological Applications and Relevant Structural Features

| Application Area | Key Structural Features | Resulting Properties |

|---|---|---|

| Polymer Science | Dienes or other polymerizable groups on N-alkyl chains | Thermal stability, crystallinity, solubility |

| Coordination Chemistry | Functional groups on N-alkyl chains capable of metal binding | Formation of metal-organic frameworks (MOFs), catalytic activity |

By systematically varying the structure of 1,4-diethyl-2,3-piperazinedione and characterizing the resulting physicochemical properties, a deeper understanding of the structure-property relationships can be established, paving the way for the rational design of new materials with desired functions.

Future Research Directions and Outlook

Emerging Synthetic Methodologies and Sustainable Production

Future synthetic research concerning 1,4-diethyl-2,3-piperazinedione is expected to move beyond classical methods towards more efficient, stereoselective, and environmentally benign processes.

Emerging Methodologies: Modern synthetic strategies for related heterocyclic systems, such as 1,4-disubstituted piperazines, often involve transition-metal-catalyzed C-N bond coupling or multi-component reactions that could be adapted for this target. researchgate.net Future work could explore novel annulation strategies starting from chiral 1,2-diamines to construct the piperazinedione core with high enantiomeric purity, a method that has shown promise for related 2,3-substituted piperazines. nih.gov Palladium-catalyzed reactions, such as the aza-Heck cyclization, offer a pathway for creating the core ring structure under redox-neutral conditions, which could be a valuable avenue for exploration. mdpi.com

Sustainable Production: A significant future direction lies in the development of "green" synthetic protocols. This includes the use of microwave-assisted and ultrasound-assisted methods, which have been shown to accelerate reaction times, improve yields, and reduce the need for hazardous organic solvents in the synthesis of other nitrogen-containing heterocycles. mdpi.com Another sustainable approach involves sourcing starting materials from the chiral pool, which can provide cost-effective and environmentally friendly precursors for the synthesis. acs.org The application of enzymatic or chemoenzymatic strategies could also offer mild reaction conditions and high selectivity, contributing to a more sustainable manufacturing paradigm. nih.gov

| Synthetic Approach | Potential Advantages | Relevant Research Area |

| Asymmetric Annulation | High enantiomeric purity, stereochemical control. | Chiral synthesis, medicinal chemistry. nih.gov |

| Palladium-Catalyzed Cyclization | Redox-neutral conditions, functional group tolerance. | Organometallic chemistry, complex molecule synthesis. mdpi.com |

| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction times, increased efficiency, lower energy consumption. | Green chemistry, process optimization. mdpi.com |

| Chemoenzymatic Methods | High selectivity, mild reaction conditions, sustainability. | Biocatalysis, sustainable chemistry. nih.gov |

Advanced Theoretical and Experimental Correlation Studies

A deep understanding of the structure-property relationships of 1,4-diethyl-2,3-piperazinedione is crucial for its future application. This will require a synergistic approach combining computational modeling with advanced experimental techniques.

Theoretical and Computational Modeling: Density Functional Theory (DFT) calculations can be employed to investigate the compound's conformational landscape, electronic structure, and spectroscopic properties. mdpi.com Such studies can predict the most stable conformers, analyze the frontier molecular orbitals (HOMO-LUMO) to understand reactivity, and calculate theoretical vibrational and NMR spectra. mdpi.com Conformational analysis is particularly important for piperazine (B1678402) derivatives, as the ring conformation can significantly influence biological activity and material properties. nih.gov Molecular modeling can also predict how the molecule might interact with other species, guiding the design of new materials and molecular systems. nih.gov

Experimental Correlation: Advanced spectroscopic techniques are needed to validate theoretical predictions. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like COSY and HSQC, can elucidate the precise structure and conformation in solution. The correlation of experimentally obtained chemical shifts with values calculated via methods like the Gauge-Independent Atomic Orbital (GIAO) method can provide strong evidence for the predicted structures. mdpi.com Single-crystal X-ray diffraction would provide definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions, which are critical for understanding its potential in crystal engineering. nih.gov

| Analysis Type | Technique/Method | Key Insights |

| Theoretical | Density Functional Theory (DFT) | Conformational stability, electronic properties, reactivity, theoretical spectra. mdpi.com |

| Molecular Docking | Prediction of binding modes and intermolecular interactions. nih.govnih.gov | |

| Experimental | 2D NMR Spectroscopy | Solution-state structure, conformational dynamics. |

| Single-Crystal X-ray Diffraction | Solid-state structure, packing, intermolecular forces. nih.gov | |

| Correlative | GIAO-NMR Comparison | Validation of computed structures in solution. mdpi.com |

Novel Applications in Niche Material Science Domains

The unique structure of 1,4-diethyl-2,3-piperazinedione, featuring a rigid heterocyclic core with two amide functionalities and flexible N-ethyl groups, makes it an interesting candidate for the development of novel functional materials.

Polymer Science: The dione (B5365651) functionality suggests that this compound could serve as a monomer for the synthesis of novel polyamides or related polymers. The incorporation of the rigid piperazinedione ring into a polymer backbone could impart specific thermal and mechanical properties. mdpi.com Research could focus on developing high-performance functionalized polymeric materials where the piperazinedione unit influences characteristics like thermal stability, solubility, and molecular recognition capabilities. mdpi.com

Functional Materials and Coordination Polymers: Piperazinedione derivatives have been used to construct supramolecular assemblies and coordination polymers through hydrogen bonding and metal coordination. mdpi.com The carbonyl oxygen atoms of 1,4-diethyl-2,3-piperazinedione could act as coordination sites for metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties. mdpi.com The ability of piperazine-based molecules to form extensive hydrogen-bonded networks could be exploited in crystal engineering to create materials with tailored solid-state architectures. rsc.org

Potential for Designed Chemical Systems and Molecular Devices

Beyond bulk materials, the precise structure of 1,4-diethyl-2,3-piperazinedione makes it a valuable building block for creating sophisticated, bottom-up designed chemical systems and molecular devices.

Supramolecular Assemblies: The amide groups within the piperazinedione ring are ideal sites for forming predictable and robust hydrogen bonds, which are the cornerstone of supramolecular chemistry. mdpi.com This molecule could be designed to self-assemble into discrete nanostructures, such as capsules, tubes, or sheets. nih.gov By modifying the ethyl groups with other functional moieties, it would be possible to program the self-assembly process and create complex, multi-component systems. Such assemblies have potential applications in areas like drug delivery and photodynamic therapy. nih.govnih.gov

Molecular Devices: The conformational properties of the piperazine ring could potentially be exploited to create molecular switches or sensors. External stimuli, such as light, pH, or the binding of a guest molecule, could induce a conformational change in the ring, leading to a measurable change in the system's properties (e.g., fluorescence). The integration of this piperazinedione unit into larger, conjugated systems could lead to the development of responsive materials where the piperazinedione acts as a control element within a molecular-level device.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 2,3-Piperazinedione,1,4-diethyl-(9CI), and how do reaction conditions influence yield?

Methodological Answer: The synthesis of piperazinedione derivatives typically involves cyclization of dipeptide analogs or condensation of ethylenediamine derivatives with diketones. For 1,4-diethyl substitution, nucleophilic substitution reactions using ethyl halides on a pre-formed piperazinedione core may be employed. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and catalyst selection (e.g., triethylamine for deprotonation) significantly affect yield and purity . Optimization via factorial design (e.g., varying molar ratios and reaction times) is critical to minimize side products like unsubstituted intermediates .

Q. Q2. How can researchers validate the structural integrity of 2,3-Piperazinedione,1,4-diethyl-(9CI) post-synthesis?

Methodological Answer: Structural validation requires a combination of spectroscopic techniques:

- NMR : Confirm ethyl group integration (e.g., ¹H-NMR signals at δ 1.2–1.4 ppm for CH₃ and δ 3.4–3.6 ppm for CH₂ adjacent to nitrogen) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula C₈H₁₂N₂O₂ (exact mass 168.0899) .

- X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between the piperazine ring and substituents .

Q. Q3. What are the key stability considerations for storing 2,3-Piperazinedione,1,4-diethyl-(9CI) in laboratory settings?

Methodological Answer: Stability studies should assess:

- Hydrolytic Degradation : Monitor under acidic/basic conditions (pH 2–12) via HPLC to detect ring-opening products.

- Thermal Stability : Thermogravimetric analysis (TGA) can identify decomposition temperatures.

- Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) . Store in amber vials at –20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. Q4. How can computational modeling predict the reactivity of 2,3-Piperazinedione,1,4-diethyl-(9CI) in nucleophilic environments?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distribution, identifying vulnerable sites for nucleophilic attack. For example, the carbonyl groups at positions 2 and 3 are electrophilic centers, while the ethyl groups may sterically hinder reactions . Molecular dynamics simulations can further predict solvation effects in polar aprotic solvents .

Q. Q5. What experimental strategies resolve contradictions in reported biological activity data for piperazinedione derivatives?

Methodological Answer: Contradictions often arise from assay variability or impurities. To address this:

- Reproducibility Checks : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) under standardized conditions.

- Impurity Profiling : Use LC-MS to quantify byproducts (e.g., hydrolyzed or oxidized species) and correlate with bioactivity .

- Meta-Analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., solvent choice in cytotoxicity assays) .

Q. Q6. How can researchers design experiments to explore the catalytic potential of 2,3-Piperazinedione,1,4-diethyl-(9CI) in asymmetric synthesis?

Methodological Answer: Leverage the compound’s rigid piperazine backbone as a chiral scaffold:

- Screening Chiral Ligands : Test coordination with transition metals (e.g., Cu²⁺ or Pd²⁺) in cross-coupling reactions.

- Kinetic Resolution : Use enantioselective HPLC to measure enantiomeric excess (ee) in catalytic cycles .

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in carbonyl groups) can track reaction pathways via IR spectroscopy .

Methodological Frameworks for Research Design

Q. Q7. What theoretical frameworks guide mechanistic studies of 2,3-Piperazinedione derivatives?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Theory : Predicts reactivity based on HOMO-LUMO gaps.

- Hammett Linear Free Energy Relationships (LFER) : Correlates substituent effects (e.g., ethyl vs. methyl) on reaction rates .

- Retrosynthetic Analysis : Breaks down the molecule into synthons (e.g., ethylamine and diketones) for route optimization .

Q. Q8. How should researchers approach structure-activity relationship (SAR) studies for 2,3-Piperazinedione analogs?

Methodological Answer:

- Systematic Substitution : Synthesize analogs with varying alkyl chains (e.g., propyl, isopropyl) and assess bioactivity.

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to map steric/electrostatic fields and predict activity cliffs .

- In Silico Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .

Data Analysis and Contradiction Management

Q. Q9. What statistical methods are robust for analyzing dose-response data in toxicity studies of 2,3-Piperazinedione derivatives?

Methodological Answer:

Q. Q10. How can researchers reconcile discrepancies in reported spectroscopic data for 2,3-Piperazinedione derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.